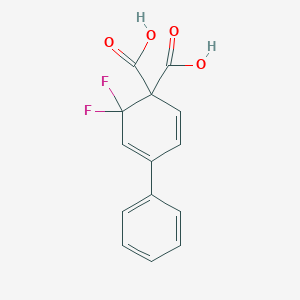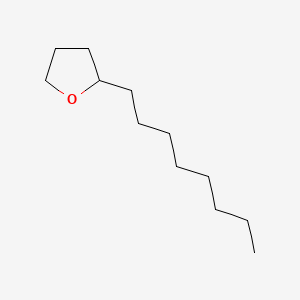
Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate is an organic compound with a complex structure that includes a fluorine atom, a nitro group, and a phenoxy group attached to a methylpropanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate typically involves the reaction of 3-fluoro-4-nitrophenol with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Methyl 2-(3-fluoro-4-aminophenoxy)-2-methylpropanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoic acid
Applications De Recherche Scientifique
Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study the effects of fluorine and nitro groups on biological activity and molecular interactions.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(3-fluoro-4-nitrophenoxy)acetate
- 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide
Uniqueness
Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups and structural features. The presence of both a fluorine atom and a nitro group on the phenoxy ring, along with the methylpropanoate backbone, distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H12FNO5 |
|---|---|
Poids moléculaire |
257.21 g/mol |
Nom IUPAC |
methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C11H12FNO5/c1-11(2,10(14)17-3)18-7-4-5-9(13(15)16)8(12)6-7/h4-6H,1-3H3 |
Clé InChI |
LBFOJWAPJBHJPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OC)OC1=CC(=C(C=C1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


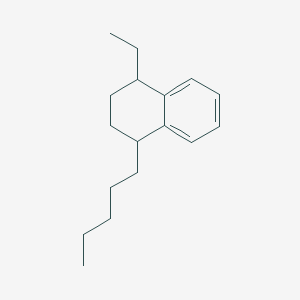
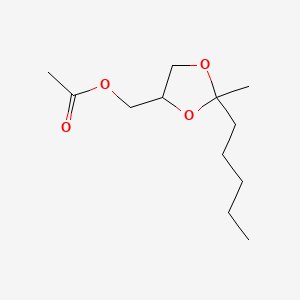
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)

![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)

![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)
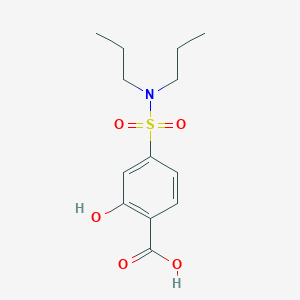
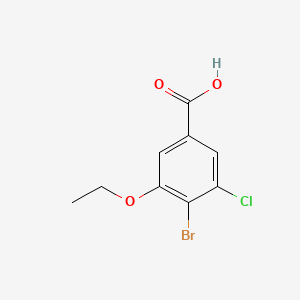
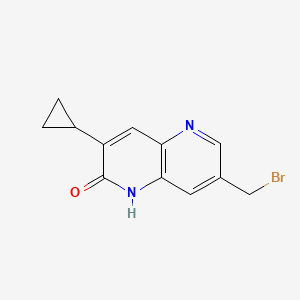
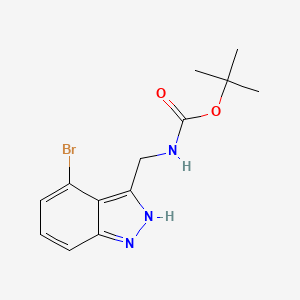
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13936011.png)
